molecular formula C16H10ClN3O3 B5695509 5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one

5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B5695509
M. Wt: 327.72 g/mol
InChI Key: IXPICJZDDPELAN-UHFFFAOYSA-N
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Description

5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one is a heterocyclic compound that contains both oxadiazole and benzoxazole moieties.

Preparation Methods

The synthesis of 5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the benzoxazole core. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3/c17-11-6-7-13-12(8-11)20(16(21)22-13)9-14-18-19-15(23-14)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPICJZDDPELAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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